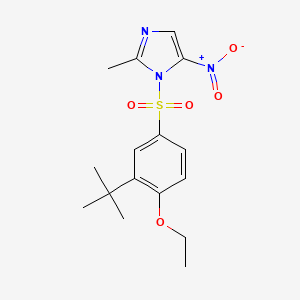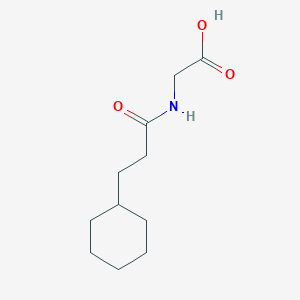![molecular formula C12H15NO4 B7459919 [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid
Vue d'ensemble
Description
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid is a synthetic compound that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is also known as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to work by modulating various signaling pathways in the body. MPAA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the mTOR pathway, which is involved in cell growth and proliferation. MPAA has also been shown to activate the Nrf2 pathway, which is involved in the cellular antioxidant response.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose uptake and utilization in skeletal muscle cells, which can improve glucose metabolism in diabetic patients. MPAA has also been shown to increase mitochondrial biogenesis and function, which can improve energy metabolism in the body. Additionally, MPAA has been shown to reduce oxidative stress and inflammation in various tissues, which can have beneficial effects on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in research. However, one limitation of MPAA is its low bioavailability, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of MPAA.
Orientations Futures
There are several future directions for research on MPAA. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. MPAA has been shown to have neuroprotective effects in animal models, and more research is needed to determine its potential efficacy in humans. Additionally, MPAA has been shown to have anti-cancer properties, and more research is needed to determine its potential use in cancer therapy. Finally, more research is needed to fully understand the mechanism of action and potential side effects of MPAA, which can inform its potential use in clinical settings.
Applications De Recherche Scientifique
MPAA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Research has shown that MPAA has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. MPAA has also been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHVPJJRQLDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

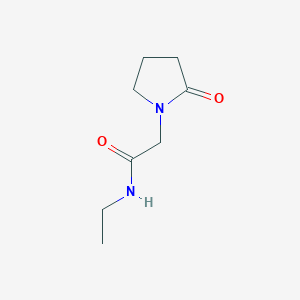
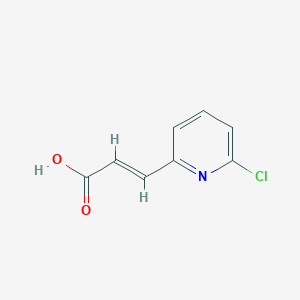


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)



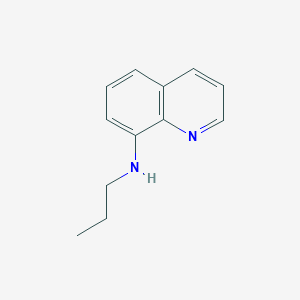
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)

